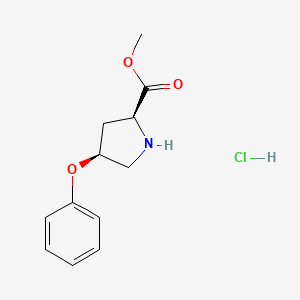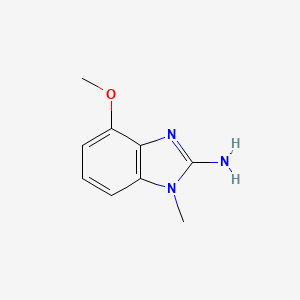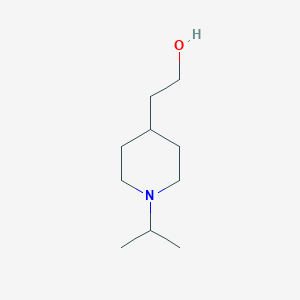
2-(3-Oxo-1,2,3,4-tetrahydroquinoxaline-1-carboxamido)-3-phenylpropanoic acid
説明
2-(3-Oxo-1,2,3,4-tetrahydroquinoxaline-1-carboxamido)-3-phenylpropanoic acid, also known as QX-314, is a quaternary lidocaine derivative that has gained significant attention in the scientific community due to its potential as a local anesthetic. QX-314 has been shown to have a longer duration of action and greater potency compared to traditional local anesthetics. In addition, QX-314 has been investigated for its potential use in pain management and as a tool for studying neuronal physiology.
科学的研究の応用
NMDA Receptor Antagonism
Research by Carling et al. (1992) has shown that 2-Carboxy-1,2,3,4-tetrahydroquinoline derivatives, related to the chemical structure of interest, have antagonist activity at the glycine site on the NMDA receptor. This indicates potential applications in neurological research, particularly in studies related to neurotransmitter systems and neuropharmacology.
Synthesis and Chemical Reactions
Several studies have focused on the synthesis and reactions of compounds structurally similar to 2-(3-Oxo-1,2,3,4-tetrahydroquinoxaline-1-carboxamido)-3-phenylpropanoic acid. For instance, Petasis and Patel (2000) explored the synthesis of piperazinones and benzopiperazinones from 1,2-diamines and organoboronic acids. Similarly, Haripriya et al. (2014) reported the synthesis of various quinoxaline derivatives, showcasing the chemical versatility and potential for creating new compounds with diverse biological activities.
Antimicrobial Applications
The research conducted by Patel and Patel (2010) demonstrates the synthesis and antimicrobial study of thiazolidinone derivatives based on fluoroquinolone and quinoxaline structures. This indicates a potential application of related compounds in the development of new antimicrobial agents.
Tautomerism Studies
D. Chapman (1966) studied the tautomerism of quinoxaline derivatives, which is relevant for understanding the chemical properties and reactivity of compounds like this compound. Such studies are crucial for predicting the behavior of these compounds in different chemical environments.
Other Research Areas
Other studies have explored various aspects of quinoxaline derivatives, including their synthesis, chemical properties, and potential applications in medicinal chemistry. For example, Kumar et al. (2009) investigated functionalized amino acid derivatives for potential use in anticancer agents.
特性
IUPAC Name |
2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c22-16-11-21(15-9-5-4-8-13(15)19-16)18(25)20-14(17(23)24)10-12-6-2-1-3-7-12/h1-9,14H,10-11H2,(H,19,22)(H,20,25)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEUELDWMJPCTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)NC(CC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



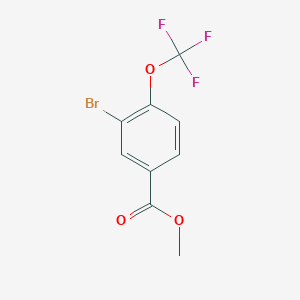
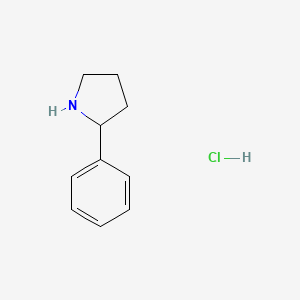
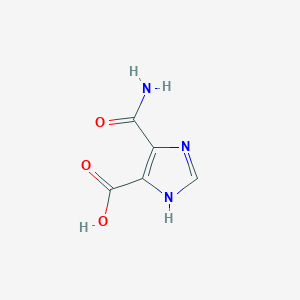
![Methyl 2-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B1419748.png)
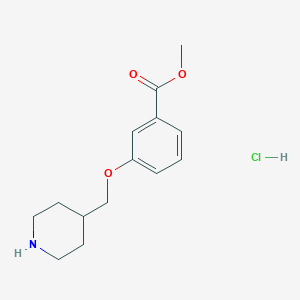
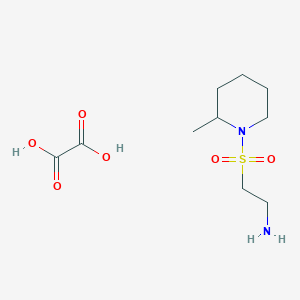
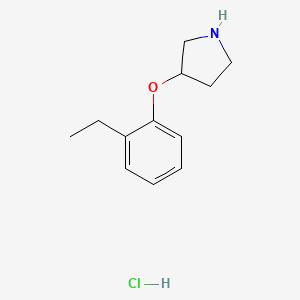
![Methyl 2-[4-(4-piperidinylmethoxy)phenyl]acetate hydrochloride](/img/structure/B1419755.png)
![3-[(Benzyloxy)methyl]pyrrolidine](/img/structure/B1419756.png)
